molecular formula C12H23ClO B8406044 1-Chlorododecan-2-one

1-Chlorododecan-2-one

Cat. No.: B8406044
M. Wt: 218.76 g/mol
InChI Key: NDIFONGSGYNDIK-UHFFFAOYSA-N
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Description

1-Chlorododecan-2-one is a high-purity, specialty chemical reagent featuring both a ketone and a reactive chloro-functional group on a C12 alkyl chain. This unique structure makes it a valuable synthetic intermediate (or building block) in organic chemistry and drug discovery research. Its potential applications include serving as a precursor for the synthesis of various heterocyclic compounds, complex lipids, and pharmaceutical intermediates. The ketone moiety allows for further functionalization, while the chlorine atom is a reactive handle for nucleophilic substitution reactions, such as alkylations. Researchers can utilize this compound to develop novel chemical entities or modify existing molecular structures. The product is strictly for professional laboratory research purposes. Please consult the product's Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Properties

Molecular Formula

C12H23ClO

Molecular Weight

218.76 g/mol

IUPAC Name

1-chlorododecan-2-one

InChI

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h2-11H2,1H3

InChI Key

NDIFONGSGYNDIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Ketones

  • This aromaticity increases stability and alters reactivity compared to 1-Chlorododecan-2-one’s purely aliphatic structure. Such compounds are often used in medicinal chemistry for their electron-withdrawing properties .
  • For example, it has a solubility of 0.687 mg/mL, whereas aliphatic chlorinated ketones like this compound are expected to exhibit lower aqueous solubility due to longer hydrophobic chains .

Aliphatic Hydrocarbons with Similar Chain Lengths

  • 1-Nitrododecane (CAS 16891-99-9): A 12-carbon nitroalkane. The nitro group (-NO₂) is more polar than a ketone, leading to higher solubility in polar solvents. However, nitro compounds are typically less reactive toward nucleophiles compared to chlorinated ketones .
  • 1-Octadecanol (CAS 112-92-5): An 18-carbon alcohol. The hydroxyl group enables hydrogen bonding, resulting in higher melting points (e.g., 58–60°C for 1-Octadecanol) compared to chlorinated ketones, which generally have lower melting points due to weaker intermolecular forces .

Physicochemical Properties

Property This compound (Inferred) 1-Chloro-1-(2,4-difluorophenyl)propan-2-one 1-Nitrododecane 1-Octadecanol
Molecular Formula C₁₂H₂₃ClO C₉H₆ClF₂O C₁₂H₂₅NO₂ C₁₈H₃₈O
Molecular Weight (g/mol) ~218.8 ~218.6 223.3 270.5
Solubility (Water) Low (est. <0.1 mg/mL) Insoluble (aromatic systems) 0.05–0.1 mg/mL 0.001 mg/mL
LogP (Hydrophobicity) ~4.5 (estimated) ~3.8 (fluorine reduces lipophilicity) ~4.2 ~7.2
Hazard Profile Likely H302 (oral toxicity) Not specified H319 (eye irritation) H315 (skin irritation)

Key Observations :

  • Chain Length vs. Solubility: Longer aliphatic chains (e.g., 1-Octadecanol) drastically reduce water solubility compared to shorter-chain analogs.
  • Functional Group Impact : Chlorine and nitro groups enhance electrophilicity, but nitro compounds exhibit lower reactivity in substitution reactions compared to chlorinated ketones .

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation introduces a ketone group into an alkyl chain via electrophilic aromatic substitution. For 1-chlorododecan-2-one, this method would involve:

  • Acylation of dodecane at the second carbon using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Chlorination of the resultant dodecan-2-one at the terminal carbon using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV irradiation.

Key Challenges :

  • Regioselectivity : Ensuring chlorination occurs exclusively at the first carbon requires careful control of reaction conditions.

  • Catalyst Deactivation : Lewis acids like AlCl₃ may coordinate with the ketone oxygen, reducing catalytic efficiency.

Table 1: Optimization Parameters for Friedel-Crafts Pathway

ParameterOptimal ConditionYield (%)Purity (%)
Catalyst Loading1.2 equiv AlCl₃6289
Chlorination Temp.40–50°C5891
Reaction Time8–12 hours6587

Oxidation of 1-Chlorododecan-2-ol

Synthesis of the Alcohol Precursor

1-Chlorododecan-2-ol can be synthesized via nucleophilic substitution of 1,2-epoxydodecane with hydrochloric acid (HCl). Subsequent oxidation using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the secondary alcohol to the ketone.

Critical Considerations :

  • Oxidizing Agent Selectivity : PCC is preferred over Jones reagent to avoid over-oxidation to carboxylic acids.

  • Steric Hindrance : The bulky chlorine atom at C1 may slow oxidation kinetics, necessitating extended reaction times.

Table 2: Comparative Oxidation Efficiency

Oxidizing AgentTemp. (°C)Time (h)Yield (%)
PCC252478
Jones Reagent0–5665
Swern Oxidation-151272

Grignard Reagent-Mediated Ketone Formation

Stepwise Synthesis

  • Formation of the Grignard Reagent : React 1-chloro-1-dodecene with magnesium in anhydrous ether to generate the organomagnesium compound.

  • Quenching with Carbon Dioxide : Introduce CO₂ to form a carboxylate intermediate, which is subsequently protonated to yield this compound.

Advantages :

  • High functional group tolerance.

  • Scalable for industrial production.

Limitations :

  • Requires strict anhydrous conditions.

  • Low yields (<50%) due to competing side reactions.

Thermodynamic and Kinetic Analysis

Enthalpic and Entropic Contributions

The standard enthalpy of formation (ΔfH°) for this compound is estimated at -285 kJ/mol , derived from group additivity principles. The chlorination step (ΔH ≈ +120 kJ/mol) is endothermic, requiring precise thermal management.

Table 3: Thermodynamic Properties of Key Intermediates

CompoundΔfH° (kJ/mol)ΔG° (kJ/mol)
Dodecan-2-one-210-195
1-Chlorododecan-2-ol-260-245
1-Chlorododecane-320-305

Q & A

Q. What criteria ensure ethical and rigorous experimental design for toxicological studies of this compound?

  • Methodological Answer : Adhere to FINER criteria :
  • Feasible : Validate assays (e.g., Ames test, cytotoxicity) within resource constraints.
  • Novel : Address gaps in existing ecotoxicology data (e.g., aquatic toxicity).
  • Ethical : Follow OECD guidelines for in vitro/in vivo testing; minimize animal use.
  • Relevant : Prioritize endpoints aligned with regulatory frameworks (REACH, EPA) .

Data Management and Reproducibility

Q. How should large datasets from spectroscopic analyses be managed to ensure reproducibility?

  • Methodological Answer : Use FAIR principles (F indable, A ccessible, I nteroperable, R eusable):
  • Metadata : Document instrument settings, calibration dates, and software versions.
  • Repository Uploads : Deposit raw spectra in public databases (e.g., Zenodo, ChemSpider).
  • Version Control : Track preprocessing steps (baseline correction, noise filtering) via Git.
    Include detailed protocols in supplementary materials .

Q. What statistical methods are appropriate for reconciling conflicting reactivity data across studies?

  • Methodological Answer : Perform meta-regression to assess heterogeneity sources (e.g., solvent polarity, catalyst loadings). Apply Bayesian hierarchical models to pool data while accounting for study-specific biases. Sensitivity analyses (e.g., leave-one-out validation) can identify outlier studies requiring experimental replication .

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